

An In-depth Technical Guide to Ethyl 3-cyanopropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-cyanopropanoate*

Cat. No.: *B167588*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 3-cyanopropanoate**, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and key safety information. Furthermore, it outlines a representative experimental protocol for its synthesis via Fischer esterification and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Identification and Properties

Ethyl 3-cyanopropanoate is an organic compound containing both a nitrile and an ester functional group. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for **Ethyl 3-cyanopropanoate**

Identifier	Value
IUPAC Name	ethyl 3-cyanopropanoate [1]
CAS Number	10137-67-4 [1]
Molecular Formula	C ₆ H ₉ NO ₂ [1]
Canonical SMILES	CCOC(=O)CCC#N [1]
InChI	InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3 [1]
InChIKey	BFSBTNGKMMFQNL-UHFFFAOYSA-N [1]

Table 2: Physicochemical Properties of **Ethyl 3-cyanopropanoate**

Property	Value
Molecular Weight	127.14 g/mol [1]
Appearance	Liquid [2]
Boiling Point	114-115 °C (at 18 Torr) [2]
Density	1.021 ± 0.06 g/cm ³ [2]
Flash Point	93.6 ± 9.4 °C [2]
Refractive Index	1.421 [2]
Solubility	Soluble in organic solvents such as alcohols, ethers, and esters [2]

Synthesis of Ethyl 3-cyanopropanoate

Ethyl 3-cyanopropanoate can be synthesized through several routes, including the cyanoethylation of ethanol with acrylonitrile or the Fischer esterification of 3-cyanopropanoic acid with ethanol. Below is a representative experimental protocol for the Fischer esterification method.

Experimental Protocol: Fischer Esterification of 3-Cyanopropanoic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.

Materials:

- 3-Cyanopropanoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-cyanopropanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyl 3-cyanopropanoate**. The crude product can be further purified by vacuum distillation.[3]

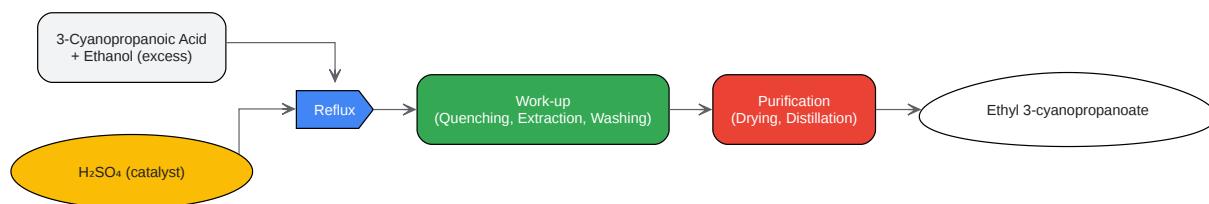
Applications in Research and Drug Development

While specific examples of marketed drugs containing the **ethyl 3-cyanopropanoate** moiety are not readily found in the public domain, its structural motifs are of significant interest in medicinal chemistry. The nitrile group can serve as a precursor to amines, amides, or carboxylic acids, while the ester can be hydrolyzed or transesterified.

Derivatives of **ethyl 3-cyanopropanoate**, such as Ethyl 3-(benzylamino)propanoate, are known intermediates in the synthesis of complex pharmaceutical agents.[4] For example, such intermediates are utilized in the development of beta-agonist prodrugs.[4] This highlights the role of **ethyl 3-cyanopropanoate** as a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.

Safety Information

Ethyl 3-cyanopropanoate is a chemical that must be handled with appropriate safety precautions in a laboratory setting.


Table 3: GHS Hazard Statements for **Ethyl 3-cyanopropanoate**

Hazard Code	Description
H302	Harmful if swallowed[1]
H312	Harmful in contact with skin[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H332	Harmful if inhaled[1]
H335	May cause respiratory irritation[1]

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of **Ethyl 3-cyanopropanoate** via Fischer esterification.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 3-cyanopropanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-cyanopropanoate | C₆H₉NO₂ | CID 82393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cy.pharmasynce.com [cy.pharmasynce.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-cyanopropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167588#ethyl-3-cyanopropanoate-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com